2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione
Description
2-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a substituted isoindoline-1,3-dione moiety. The pyrazolo[3,4-b]pyridine scaffold is known for its bioactivity in medicinal chemistry, particularly in anticancer and antioxidant applications . The isoindoline-1,3-dione group introduces electron-withdrawing properties and planar aromaticity, which may enhance interactions with biological targets such as enzymes or DNA . This compound is synthesized via condensation reactions involving 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives and isoindoline precursors under reflux conditions, often using acetic acid as a catalyst .
Properties
IUPAC Name |
2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-8-7-9(2)19-15-12(8)16(21-20-15)22-17(23)10-5-6-11(25-3)14(26-4)13(10)18(22)24/h5-7H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJPUWAHRHURPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a pyrazolo[3,4-b]pyridine moiety linked to an isoindoline dione framework, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds featuring this scaffold have been evaluated against various cancer cell lines such as HeLa and MCF7. The results indicate that modifications in the pyrazolo[3,4-b]pyridine structure significantly enhance their cytotoxicity and apoptosis-inducing capabilities.
- Cell Line Studies : In a comparative study of pyrazolo[3,4-b]pyridine derivatives, certain compounds exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong anticancer activity .
- Mechanisms of Action : The mechanisms underlying these effects often involve cell cycle arrest and induction of apoptosis. For example, specific derivatives were shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle dysregulation and subsequent apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-b]pyridine derivatives is closely related to their structural features. Substituents on the pyridine ring can modulate their potency and selectivity:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl (OH) | Increased apoptosis in cancer cells |
| Methyl (CH₃) | Enhanced cytotoxicity |
| Methoxy (OCH₃) | Improved solubility and bioavailability |
These findings suggest that careful modification of substituents can lead to compounds with desirable pharmacological profiles.
Study 1: Anticancer Activity Evaluation
In a recent study published in MDPI, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer properties. The study reported that specific compounds induced significant cell cycle arrest and apoptosis in HeLa cells. The most potent compound demonstrated an IC50 value of 2.5 µM .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their target proteins. For instance, docking simulations revealed strong binding affinities with CDK2 and CDK9 active sites, suggesting that these interactions are crucial for their anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Stability and Degradation
The 4,5-dimethoxy groups on the isoindoline ring improve stability under oxidative and alkaline conditions compared to compounds with reactive substituents like fluorobenzyl (Nelociguat) or primary amides (7a). For example, Nelociguat degrades into pyrimidine-triamine derivatives under alkaline conditions , whereas the target compound’s electron-rich methoxy groups resist nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
